molecular formula C10H9BrO2 B6205808 5-(4-bromophenyl)oxolan-3-one CAS No. 1214892-57-5

5-(4-bromophenyl)oxolan-3-one

Cat. No. B6205808
CAS RN: 1214892-57-5
M. Wt: 241.1
InChI Key:
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Description

5-(4-bromophenyl)oxolan-3-one (5-BPO) is an organic compound that has recently gained attention due to its potential applications in various scientific research applications. It is a member of the oxolan-3-one family, which is a class of compounds that are known for their unique chemical and physical properties.

Scientific Research Applications

5-(4-bromophenyl)oxolan-3-one is primarily used in scientific research applications due to its unique chemical and physical properties. It has been used in a variety of studies, including those related to drug design, enzyme inhibition, and protein-ligand binding. It has also been used in studies of the structure-activity relationships of various compounds.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)oxolan-3-one is not fully understood, however, it is believed to interact with various proteins and enzymes in the body. It is thought to act as an inhibitor of certain enzymes, which can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-bromophenyl)oxolan-3-one are not fully understood. However, some studies have suggested that it may have an effect on the metabolism of certain drugs, as well as on the activity of certain enzymes. It has also been suggested that it may have an effect on the immune system, as well as on the regulation of certain hormones.

Advantages and Limitations for Lab Experiments

5-(4-bromophenyl)oxolan-3-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its chemical and physical properties make it ideal for use in a variety of studies. However, it is important to note that it has several limitations as well. It is not very soluble in water, and it can be difficult to obtain in large quantities.

Future Directions

The potential of 5-(4-bromophenyl)oxolan-3-one is still being explored, and there are many potential future directions for its use. It could be used to develop new drugs or to study the effects of existing drugs on the body. It could also be used to study the effects of enzymes on biochemical and physiological processes, as well as to study the structure-activity relationships of various compounds. Additionally, it could be used in the development of new methods for drug delivery or for the synthesis of new compounds.

Synthesis Methods

5-(4-bromophenyl)oxolan-3-one is synthesized from 4-bromophenol and ethyl acetoacetate via a condensation reaction. First, 4-bromophenol is treated with a base such as sodium hydroxide in an aqueous solution. This reaction produces a salt of 4-bromophenol, which is then reacted with ethyl acetoacetate in an organic solvent such as dimethylformamide. The reaction produces 5-(4-bromophenyl)oxolan-3-one as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-bromophenyl)oxolan-3-one involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-α-phenylacetoacetic acid ethyl ester. This intermediate is then cyclized with sodium ethoxide to form the desired product.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-bromo-α-phenylacetoacetic acid ethyl ester.", "Step 2: The intermediate is then cyclized with sodium ethoxide to form 5-(4-bromophenyl)oxolan-3-one." ] }

CAS RN

1214892-57-5

Molecular Formula

C10H9BrO2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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